molecular formula C7H9NO3S B15296448 2-(15N)azanyl-5-methylbenzenesulfonic acid

2-(15N)azanyl-5-methylbenzenesulfonic acid

Cat. No.: B15296448
M. Wt: 188.21 g/mol
InChI Key: LTPSRQRIPCVMKQ-VJJZLTLGSA-N
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Description

2-(15N)azanyl-5-methylbenzenesulfonic acid is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of benzenesulfonic acid, where the amino group is labeled with nitrogen-15 (^15N). This labeling allows researchers to study metabolic pathways, reaction mechanisms, and other biochemical processes with greater precision.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)azanyl-5-methylbenzenesulfonic acid typically involves the introduction of the ^15N isotope into the amino group of 5-methylbenzenesulfonic acid. One common method is the nitration of toluene to produce 4-nitrotoluene, followed by sulfonation to yield 4-nitrotoluene-3-sulfonic acid. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the incorporation of the ^15N isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(15N)azanyl-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(15N)azanyl-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(15N)azanyl-5-methylbenzenesulfonic acid involves its incorporation into biochemical pathways where nitrogen is a key element. The ^15N isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This helps in understanding metabolic processes, enzyme activities, and the interaction of nitrogen-containing compounds with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylbenzenesulfonic acid: The non-labeled version of the compound.

    4-aminotoluene-3-sulphonic acid: Another sulfonic acid derivative with an amino group.

    Benzenesulfonic acid: The parent compound without any substituents.

Uniqueness

The uniqueness of 2-(15N)azanyl-5-methylbenzenesulfonic acid lies in its stable isotope labeling, which provides a powerful tool for tracing and studying nitrogen-related processes. This makes it particularly valuable in research areas where precise tracking of nitrogen atoms is essential .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

188.21 g/mol

IUPAC Name

2-(15N)azanyl-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)/i8+1

InChI Key

LTPSRQRIPCVMKQ-VJJZLTLGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[15NH2])S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)O

Origin of Product

United States

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